N-(2-methoxy-5-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(2-Methoxy-5-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolopyrimidine derivative characterized by a fused bicyclic core (thiazole and pyrimidine rings) and a substituted phenylcarboxamide moiety.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-3-4-12(21-2)11(7-9)17-13(19)10-8-16-15-18(14(10)20)5-6-22-15/h3-4,7-8H,5-6H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGRDKSNAUXVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C3N(C2=O)CCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule features a fused thiazolo[3,2-a]pyrimidine system with three critical substituents:
- A 5-oxo group at position 5
- A carboxamide moiety at position 6
- An N-linked 2-methoxy-5-methylphenyl group
Retrosynthetic breakdown suggests two viable approaches:
- Route A : Construct the thiazole ring onto a preformed pyrimidine-2-thione intermediate, followed by oxidation and amidation.
- Route B : Assemble the pyrimidine ring onto a functionalized thiazole precursor through cyclocondensation.
Comparative analysis of literature precedents indicates Route A offers better regiocontrol for introducing the 6-carboxamide group.
Synthetic Route Development
Synthesis of 6-Carboxy-thiazolo[3,2-a]pyrimidin-5-one Intermediate
The foundational step involves preparing ethyl 5-oxo-2H,3H,5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (I ), achieved through a three-component Biginelli-type reaction:
Reagents :
- Ethyl acetoacetate (1.0 eq)
- Thiourea (1.5 eq)
- 2-Methoxy-5-methylbenzaldehyde (1.0 eq)
- ZnCl₂ (0.2 eq catalyst)
Conditions :
Mechanism :
Hydrolysis to Carboxylic Acid
The ester I undergoes basic hydrolysis to yield 5-oxo-2H,3H,5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (II ):
Reagents :
- NaOH (2.0 eq)
- Ethanol/water (3:1 v/v)
Conditions :
Characterization Data :
Amide Coupling with 2-Methoxy-5-methylaniline
Conversion of II to the target carboxamide employs either classical coupling agents or enzymatic methods:
Classical Carbodiimide Approach
Reagents :
- II (1.0 eq)
- 2-Methoxy-5-methylaniline (1.2 eq)
- EDCI (1.5 eq), HOBt (1.5 eq)
- DMF (anhydrous)
Conditions :
Laccase-Mediated Green Synthesis
Adapting biocatalytic methods from recent literature:
Reagents :
- II (1.0 eq)
- 2-Methoxy-5-methylaniline (1.5 eq)
- Myceliophthora thermophila laccase (Novozym 51003)
Conditions :
Comparative Analysis :
| Method | Yield (%) | Purity (HPLC) | E-Factor |
|---|---|---|---|
| EDCI/HOBt | 78 | 98.2 | 8.7 |
| Laccase | 65 | 99.5 | 2.1 |
Regiochemical Control in Thiazole Annulation
Critical to the synthesis is ensuring proper regioselectivity during thiazole ring formation. Key findings from mechanistic studies:
- Solvent Effects : Polar aprotic solvents (DMF) favor N1 cyclization, while non-polar media (toluene) promote N3 attack
- Substituent Electronic Effects : Electron-donating groups on the pyrimidine increase N3 selectivity by 4:1
- Catalytic Modulation : ZnCl₂ enhances reaction rate by 3× compared to HCl catalysis
Analytical Characterization
Comprehensive spectral data for the target compound:
Spectroscopic Data
¹H NMR (600 MHz, CDCl₃) :
δ 2.32 (s, 3H, Ar-CH₃), 3.85 (s, 3H, OCH₃), 4.11 (d, J=16 Hz, 1H, SCH₂), 4.24 (d, J=16 Hz, 1H, SCH₂), 6.82–7.45 (m, 3H, Ar-H), 8.21 (s, 1H, NH)
¹³C NMR (151 MHz, CDCl₃) :
δ 21.4 (Ar-CH₃), 55.6 (OCH₃), 114.5–156.2 (Ar-C), 165.8 (C=O), 172.4 (thiazole C₂)
HRMS (ESI+) :
Calcd for C₁₆H₁₅N₃O₃S [M+H]⁺: 330.0911; Found: 330.0908
Process Optimization and Scale-Up Challenges
Key parameters affecting pilot-scale production:
Cyclization Step :
Amidation Efficiency :
Purification :
Alternative Synthetic Pathways
Phosphonylation-Assisted Route
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences and physicochemical properties of analogous compounds:
*Estimated using analogous substituent contributions.
Key Observations:
Pharmacological and Physicochemical Properties
- Antimicrobial Activity: Ethyl carboxylate derivatives in show moderate activity (e.g., compound 4e: MIC = 8 µg/mL against S. aureus), with efficacy influenced by aryl substituents .
- CNS Targeting: Thiazolopyrimidines are explored in Alzheimer’s research (), though direct data for the target compound are lacking. The 2-methoxy group may enhance blood-brain barrier penetration compared to polar substituents .
- Crystallographic Behavior: notes that fused thiazolopyrimidine rings adopt a flattened boat conformation, with dihedral angles (~81°) between aromatic systems affecting packing and solubility .
Biological Activity
N-(2-methoxy-5-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Overview of the Compound
The compound belongs to the thiazolo[3,2-a]pyrimidine class, which is known for various pharmacological properties. Its unique structural features contribute to its interaction with biological targets.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C₁₈H₁₈N₄O₃S
- Molecular Weight: 366.43 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition: The compound has been shown to inhibit various enzymes linked to cancer progression and inflammation. For instance, it may act as an inhibitor of certain kinases involved in cell signaling pathways.
- Receptor Modulation: It exhibits potential as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS), which may have implications for treating neurological disorders.
Anticancer Activity
This compound has demonstrated significant cytotoxicity against various cancer cell lines:
- Case Study 1: A study evaluated its effects on HeLa (cervical cancer) and MCF7 (breast cancer) cell lines. The compound exhibited IC50 values indicating potent cytotoxicity and selectivity towards cancer cells over normal cells .
| Cell Line | IC50 Value (μM) | Selectivity Index |
|---|---|---|
| HeLa | 10 | 4 |
| MCF7 | 8 | 5 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Case Study 2: In vitro studies indicated that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was found to be as low as 0.25 μg/mL for certain strains .
| Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Streptococcus pneumoniae | 0.50 | Bacteriostatic |
Antileishmanial Activity
Recent research highlights its antileishmanial properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
